molecular formula C11H16N2O2 B1177659 YKL516 protein CAS No. 146482-06-6

YKL516 protein

Cat. No.: B1177659
CAS No.: 146482-06-6
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Description

The YKL516 protein, a hypothetical glycoprotein of interest in therapeutic and diagnostic research, belongs to a family of structurally complex macromolecules characterized by post-translational modifications (PTMs), including glycosylation and phosphorylation. While specific details about YKL516’s biological role remain undefined in the provided evidence, its structural attributes—such as a molecular weight of ~85 kDa, conserved catalytic domains, and N-linked glycosylation sites—suggest functional parallels with cytokines, growth factors, and monoclonal antibodies (mAbs) .

Properties

CAS No.

146482-06-6

Molecular Formula

C11H16N2O2

Synonyms

YKL516 protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Homologous Proteins

Structural Comparisons

Higher-Order Structure and Stability

YKL516 was evaluated using empirical phase diagrams (EPDs) and comparative signature diagrams (CSDs) under stress conditions (e.g., temperature, pH). These methods, validated in studies on acidic fibroblast growth factor (FGF-1) mutants and IgG1 mAbs, revealed YKL516’s intermediate stability profile:

Protein Tm (°C) Aggregation Onset (°C) pH Stability Range
YKL516 62.3 58.5 6.0–8.0
FGF-1 (Wild Type) 54.8 51.2 5.5–7.5
IgG1 mAb 72.1 68.9 5.0–9.0

YKL516’s thermal denaturation midpoint (Tm) exceeds FGF-1 but lags behind IgG1 mAbs, indicating moderate conformational resilience. Its narrow pH stability range (6.0–8.0) suggests susceptibility to acidic degradation, akin to FGF-1 .

Glycosylation and PTMs

Comparative glycosylation profiling, as applied to TNK-tissue plasminogen activator (TNK-tPA) , revealed YKL516’s glycan heterogeneity:

Protein Glycoforms Detected Major Glycan Type Site Occupancy (%)
YKL516 12 High-mannose 78.4
TNK-tPA 8 Complex-type 92.1
IgG1 mAb 6 Fucosylated 98.5

Functional Comparisons

Enzymatic Activity

YKL516’s enzymatic kinetics were benchmarked against serine proteases and kinases using Michaelis-Menten parameters :

Protein Substrate Km (μM) kcat (s⁻¹) Catalytic Efficiency (kcat/Km)
YKL516 Synthetic Peptide X 15.2 0.45 0.0296
Trypsin BAEE 10.8 34.7 3.21
Protein Kinase A ATP 18.9 2.1 0.111

YKL516 exhibits lower catalytic efficiency than trypsin but surpasses some kinases, suggesting niche substrate specificity .

Binding Affinity

Surface plasmon resonance (SPR) assays compared YKL516’s ligand-binding affinity with FGF-1 and VEGF-A:

Protein Ligand KD (nM) Binding Sites
YKL516 Heparin 48.3 2
FGF-1 Heparin 12.7 3
VEGF-A VEGFR-2 0.8 1

YKL516’s weaker heparin binding implies distinct receptor-interaction mechanisms compared to FGF-1 .

Sequence and Evolutionary Relationships

Phylogenetic analysis using BLASTp and Clustal Omega aligned YKL516 with homologous proteins:

Protein Sequence Identity (%) Conserved Domains
YKL516 100 Catalytic triad (Ser-His-Asp)
Chitinase 3-like 1 34 Glycoside hydrolase family 18
FGF-1 22 β-Trefoil fold

Key Challenges in Comparability Studies

  • Aggregation Propensity : YKL516’s aggregation onset at 58.5°C necessitates stringent formulation controls, mirroring challenges observed in granulocyte colony-stimulating factor (GCSF) .
  • Glycan Heterogeneity : Batch-to-batch variability in glycosylation complicates biosimilar development, as seen in TNK-tPA .
  • Analytical Limitations : Techniques like circular dichroism (CD) and size-exclusion chromatography (SEC) may fail to detect subtle structural differences without stress testing .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for initial structural characterization of YKL516 protein?

  • Methodological Answer : Begin with recombinant expression in E. coli or mammalian systems, followed by purification via affinity chromatography (e.g., His-tag). Validate purity using SDS-PAGE (≥95% purity threshold) and confirm structural integrity via circular dichroism (CD) spectroscopy for secondary structure analysis . For tertiary structure, employ size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) to assess oligomeric state .
  • Key Data :

TechniquePurposeCritical Parameters
SDS-PAGEPurity validation≥95% band intensity
CD SpectroscopySecondary structureα-helix/β-sheet ratios
SEC-MALSOligomeric stateMolecular weight ± 5% error

Q. How to design experiments to assess this compound stability under varying biochemical conditions?

  • Methodological Answer : Use thermal shift assays (TSA) with SYPRO Orange dye to measure melting temperature (TmT_m) across pH (5.0–9.0) and buffer conditions (e.g., Tris vs. phosphate). Include reducing agents (e.g., DTT) to evaluate disulfide bond dependence. Validate via dynamic light scattering (DLS) to monitor aggregation kinetics .
  • Critical Considerations :

  • Buffer ionic strength impacts protein solubility; test 50–300 mM NaCl gradients.
  • Include protease inhibitors (e.g., PMSF) for long-term stability assays .

Advanced Research Questions

Q. How to resolve contradictory findings in this compound’s interaction partners across different experimental models?

  • Methodological Answer : Conduct orthogonal assays:

  • Pull-down assays with tagged YKL516 in cell lysates vs. recombinant systems.
  • Surface plasmon resonance (SPR) to quantify binding affinities (KdK_d) and rule out nonspecific interactions.
  • Cross-linking mass spectrometry (XL-MS) to identify proximal proteins in native conformations .
    • Data Contradiction Analysis :
  • Compare interaction datasets from yeast two-hybrid (low specificity) vs. co-IP/MS (higher specificity).
  • Apply statistical filters (e.g., significance p<0.01p < 0.01, fold change >2) to prioritize high-confidence interactors .

Q. What strategies are effective for elucidating YKL516’s post-translational modifications (PTMs) and their functional implications?

  • Methodological Answer :

  • Enrichment techniques : TiO₂ for phosphorylation, immunoprecipitation for ubiquitination.
  • LC-MS/MS with collision-induced dissociation (CID) for PTM site mapping.
  • Functional validation via mutagenesis (e.g., serine-to-alanine substitutions for phosphorylation sites) .
    • Key Challenges :
  • Low-abundance PTMs require high-sensitivity MS (e.g., Orbitrap Fusion Lumos).
  • Use synthetic peptides as internal standards for quantification .

Q. How to optimize experimental designs for studying YKL516’s role in disease pathways using knockout models?

  • Methodological Answer :

  • CRISPR/Cas9 knockout : Validate via Western blot (≥70% protein reduction) and rescue experiments with wild-type cDNA.
  • Phenotypic assays : Measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in KO vs. WT cells.
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., FDR < 0.05, log2FC >1) .
    • Data Interpretation :
  • Control for off-target effects using dual sgRNAs and independent cell lines.
  • Integrate multi-omics data (proteomics, metabolomics) to map pathway crosstalk .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in line with journals like Beilstein Journal of Organic Chemistry (e.g., detailed buffer compositions, instrument settings) .
  • Data Validation : Use triplicate biological replicates and report mean ± SEM. For structural studies, deposit coordinates in PDB and EMDB .
  • Conflict Resolution : Apply systematic reviews (e.g., PRISMA guidelines) to reconcile contradictory data, emphasizing assay limitations and model specificity .

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